molecular formula C9H10INO B1519494 2-(Cyclopropylmethoxy)-5-iodopyridine CAS No. 902837-53-0

2-(Cyclopropylmethoxy)-5-iodopyridine

Cat. No. B1519494
M. Wt: 275.09 g/mol
InChI Key: RSDBDRUZAIKDFL-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-5-iodopyridine, also known as 2-CMP-IP, is a synthetic molecule that has been used in various scientific research applications. It is a halogenated pyridine derivative, which is a nitrogen-containing heterocycle. 2-CMP-IP has been used in a variety of fields, including organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Radiosensitization in Cancer Therapy

The use of iodopyridine derivatives, such as 5-Iodo-2'-deoxyuridine (IdUrd), has been explored for its radiosensitizing properties in cancer therapy. These compounds enhance the cytotoxicity of ionizing radiation in human cancers by incorporating into DNA, leading to increased DNA damage and cell death. Research suggests that inhibiting base excision repair (BER) can further potentiate IdUrd-induced cytotoxicity and radiosensitization, indicating a promising avenue for enhancing cancer treatment efficacy (Taverna et al., 2003).

Material Science and Medicinal Chemistry

Compounds structurally related to 2-(cyclopropylmethoxy)-5-iodopyridine, specifically imidazopyridines, have found significant applications in material science and medicinal chemistry. Their wide range of applications is attributed to their "drug prejudice" scaffold, showcasing the versatility and potential for development of new materials and therapeutics (Bagdi et al., 2015).

Synthesis of Novel Compounds

The synthetic versatility of iodopyridines has been demonstrated through the facile synthesis of a variety of iodo-substituted compounds. For instance, iodocyclization of 2-(1-alkynyl)benzylic alcohols has been used to prepare iodo-substituted isochromenes, dihydroisobenzofurans, and pyranopyridines, highlighting the potential for creating novel chemical entities for further pharmacological exploration (Mancuso et al., 2010).

Antiviral Activity

The modification of iodopyridine derivatives has led to compounds with significant antiviral activities. For example, acyclic nucleoside phosphonate analogues have shown marked inhibition of retrovirus replication, including potent activity against HIV. This suggests the potential for these compounds in the development of new antiviral drugs (Hocková et al., 2003).

Photovoltaic Applications

The incorporation of iodopyridine derivatives into the design of dye-sensitized solar cells (DSCs) has been explored to improve the efficiency of these devices. High molar extinction coefficient heteroleptic ruthenium complexes have been developed for thin film DSCs, demonstrating the potential of iodopyridine derivatives in enhancing solar light harvesting and conversion efficiency (Kuang et al., 2006).

properties

IUPAC Name

2-(cyclopropylmethoxy)-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDBDRUZAIKDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654801
Record name 2-(Cyclopropylmethoxy)-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethoxy)-5-iodopyridine

CAS RN

902837-53-0
Record name 2-(Cyclopropylmethoxy)-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-iodopyridin-2-ol (5.32 g, 24.0 mmol) in DMF (50 mL) were added cesium carbonate (23.4 g, 72.0 mmol) and (bromomethyl)cyclopropane (4.67 mL, 48.2 mmol), and the mixture was stirred at 60° C. for 15 min. The reaction mixture was diluted with ethyl acetate, and the mixture was washed three times with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1 to 1:4) to give the title compound (2.17 g, yield 32%) as an oil.
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
4.67 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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